molecular formula C21H38O7SSi B1412421 2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate CAS No. 571167-64-1

2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Cat. No.: B1412421
CAS No.: 571167-64-1
M. Wt: 462.7 g/mol
InChI Key: LQPJYRSDQDSSHD-UHFFFAOYSA-N
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Description

2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is a complex organic compound. It is characterized by the presence of a tert-butyl(dimethyl)silyl group, multiple ethoxy linkages, and a 4-methylbenzenesulfonate group. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate typically involves multiple steps. The process begins with the preparation of the tert-butyl(dimethyl)silyl ether, which is then reacted with ethylene oxide to introduce the ethoxy groups. The final step involves the sulfonation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions including:

Scientific Research Applications

2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is used in various scientific research applications:

    Chemistry: It serves as a protecting group for alcohols and amines during multi-step organic synthesis.

    Biology: It is used in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves the protection of reactive functional groups during chemical reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted side reactions. The ethoxy linkages offer flexibility and solubility, while the 4-methylbenzenesulfonate group can participate in various chemical transformations .

Comparison with Similar Compounds

Similar compounds include:

    tert-Butyl(dimethyl)silyl chloride: Used as a protecting group for alcohols.

    Ethylene glycol: A simpler compound with two ethoxy groups.

    4-Methylbenzenesulfonyl chloride: Used in sulfonation reactions.

Compared to these compounds, 2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate offers a unique combination of protecting group functionality, flexibility, and reactivity .

Properties

IUPAC Name

2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O7SSi/c1-19-7-9-20(10-8-19)29(22,23)27-17-15-25-13-11-24-12-14-26-16-18-28-30(5,6)21(2,3)4/h7-10H,11-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPJYRSDQDSSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O7SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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